Cas no 2007275-34-3 (5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-
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- Inchi: 1S/C10H12N2O2S/c1-2-8-7(10(13)14)3-11-9(12-8)6-4-15-5-6/h3,6H,2,4-5H2,1H3,(H,13,14)
- InChI Key: DKNOFVJUCGDERH-UHFFFAOYSA-N
- SMILES: C1(C2CSC2)=NC=C(C(O)=O)C(CC)=N1
5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686473-0.05g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 0.05g |
$1020.0 | 2023-03-10 | ||
| Enamine | EN300-686473-0.1g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 0.1g |
$1068.0 | 2023-03-10 | ||
| Enamine | EN300-686473-0.25g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 0.25g |
$1117.0 | 2023-03-10 | ||
| Enamine | EN300-686473-0.5g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 0.5g |
$1165.0 | 2023-03-10 | ||
| Enamine | EN300-686473-1.0g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 1.0g |
$1214.0 | 2023-03-10 | ||
| Enamine | EN300-686473-2.5g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 2.5g |
$2379.0 | 2023-03-10 | ||
| Enamine | EN300-686473-5.0g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 5.0g |
$3520.0 | 2023-03-10 | ||
| Enamine | EN300-686473-10.0g |
4-ethyl-2-(thietan-3-yl)pyrimidine-5-carboxylic acid |
2007275-34-3 | 10.0g |
$5221.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-
Recent Advances in the Study of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- (CAS: 2007275-34-3)
The compound 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- (CAS: 2007275-34-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrimidine and thietane moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of drug discovery and development.
One of the key areas of interest is the compound's role as a building block for novel small-molecule inhibitors. Researchers have explored its utility in targeting specific enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. The presence of the thietanyl group has been noted for its ability to enhance binding affinity and metabolic stability, making it a valuable scaffold for medicinal chemistry.
In a recent study published in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study highlighted the compound's versatility as an intermediate for further functionalization, enabling the creation of a diverse library of derivatives with varying biological activities.
Another significant development involves the compound's application in kinase inhibition. Preliminary in vitro assays have shown that derivatives of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- exhibit potent inhibitory effects against certain tyrosine kinases, which are often overexpressed in cancer cells. These findings suggest potential avenues for the development of targeted therapies with improved efficacy and reduced side effects.
Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding modes and interactions with biological targets. These studies have identified key structural features that contribute to its activity, paving the way for rational drug design and optimization.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed in future research. However, the growing body of evidence underscores the potential of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- as a valuable tool in drug discovery and a promising candidate for further development.
In conclusion, the recent studies on 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)- (CAS: 2007275-34-3) highlight its multifaceted role in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a compound of significant interest, with potential applications in the development of novel therapeutics. Continued research and collaboration across disciplines will be essential to fully realize its therapeutic potential.
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